molecular formula C14H18F2O2 B7993392 1-(3,5-Difluoro-4-(isopentyloxy)phenyl)propan-1-one CAS No. 1443348-19-3

1-(3,5-Difluoro-4-(isopentyloxy)phenyl)propan-1-one

Cat. No.: B7993392
CAS No.: 1443348-19-3
M. Wt: 256.29 g/mol
InChI Key: UOQBUGMMTSSUFF-UHFFFAOYSA-N
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Description

3’,5’-Difluoro-4’-iso-pentoxypropiophenone is an organic compound with the molecular formula C14H18F2O2 and a molecular weight of 256.2918 g/mol . This compound is characterized by the presence of two fluorine atoms and an iso-pentoxy group attached to a propiophenone backbone. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’,5’-Difluoro-4’-iso-pentoxypropiophenone typically involves the reaction of 3’,5’-difluoro-4’-hydroxypropiophenone with iso-pentyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction .

Industrial Production Methods

Industrial production of 3’,5’-Difluoro-4’-iso-pentoxypropiophenone follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

3’,5’-Difluoro-4’-iso-pentoxypropiophenone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3’,5’-Difluoro-4’-iso-pentoxypropiophenone is utilized in several scientific research fields:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3’,5’-Difluoro-4’-iso-pentoxypropiophenone involves its interaction with specific molecular targets. The compound can interact with enzymes or receptors, leading to changes in their activity. The presence of fluorine atoms enhances its binding affinity and stability, making it a valuable compound in medicinal chemistry .

Comparison with Similar Compounds

Similar Compounds

  • 3’,5’-Difluoro-4’-methoxypropiophenone
  • 3’,5’-Difluoro-4’-ethoxypropiophenone
  • 3’,5’-Difluoro-4’-butoxypropiophenone

Uniqueness

3’,5’-Difluoro-4’-iso-pentoxypropiophenone is unique due to the presence of the iso-pentoxy group, which imparts distinct steric and electronic properties. This uniqueness makes it a valuable compound for specific applications where other similar compounds may not be as effective .

Properties

IUPAC Name

1-[3,5-difluoro-4-(3-methylbutoxy)phenyl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18F2O2/c1-4-13(17)10-7-11(15)14(12(16)8-10)18-6-5-9(2)3/h7-9H,4-6H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOQBUGMMTSSUFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C1=CC(=C(C(=C1)F)OCCC(C)C)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18F2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201205413
Record name 1-Propanone, 1-[3,5-difluoro-4-(3-methylbutoxy)phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201205413
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1443348-19-3
Record name 1-Propanone, 1-[3,5-difluoro-4-(3-methylbutoxy)phenyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1443348-19-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Propanone, 1-[3,5-difluoro-4-(3-methylbutoxy)phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201205413
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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